Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate
Description
“Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate” is a chemical compound that is part of a class of organic compounds known as thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They are known for their biological activity and are used in the design of biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a 1,3-thiazolidin-4-one fragment was synthesized by condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The carboxy functionality in the compound was activated via conversion to acid chloride .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . In the thiazolidine nucleus, a large number of substitutions are possible on 2, 4, and 5 positions responsible for enhancing the compound’s pharmaceutical importance .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature to produce 2-methylidene-1,3-thiazolidin-4-one derivatives . These derivatives then reacted with oxalyl chloride in dry MeCN at 70 °C to produce further derivatives .Future Directions
The future directions in the study of compounds like “Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate” could include further exploration of their biological activities, optimization of their synthesis methods, and in-depth study of their mechanisms of action. The design of biologically active compounds using these motifs is of particular importance .
properties
IUPAC Name |
methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-10-6(9)2-3-8-4-5-12-7(8)11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYVIFAPBYXCSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945283 | |
Record name | Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate | |
CAS RN |
22623-71-8 | |
Record name | NSC122632 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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